Continuous Flow Photo-Organocatalytic α-Alkylation: Validated Enantioselective Access to the 2-Oxocyclohexyl Scaffold
Diethyl 2-(2-oxocyclohexyl)malonate can be accessed via a photo-organocatalytic α-alkylation method that demonstrates validated enantioselectivity under both batch and continuous flow conditions. In batch-optimized procedures, conversion exceeds 95% with 78% ee using the Qn catalyst (9-amino-9-deoxy-epi-quinine), while implementing the reaction in continuous flow enables productivity of 47 μmol/h with 84% enantioselectivity [1]. This method provides access to both enantiomeric antipodes via pseudo-enantiomeric catalysts (Qn and Cd), an advantage not uniformly available for the 3-oxocyclohexyl regioisomer which typically relies on microbial resolution [2].
| Evidence Dimension | Enantioselective synthetic access |
|---|---|
| Target Compound Data | Batch: >95% conversion, 78% ee; Flow: 47 μmol/h productivity, 84% ee |
| Comparator Or Baseline | 3-Oxocyclohexyl regioisomer: accessed via microbial resolution (Absidia coerulea) yielding 98% ee for (−)-isomer; no reported photo-organocatalytic route |
| Quantified Difference | Methodological differentiation: Target compound accessible via photo-organocatalysis in continuous flow; 3-oxo isomer requires biocatalytic resolution with different catalyst system |
| Conditions | Target: Qn catalyst (20 mol%), cyclohexanone, diethyl 2-bromomalonate, TFA, 2,6-lutidine, CH₂Cl₂, 36W LED (365 nm), 25°C, 18 h (batch); 47 μmol/h flow rate (continuous) [1]. Comparator: A. coerulea AM 93 whole-cell biotransformation [2]. |
Why This Matters
Procurement of the 2-oxo isomer enables access to continuous flow manufacturing routes with established enantioselectivity parameters, whereas the 3-oxo isomer requires distinct biocatalytic infrastructure.
- [1] Weiser, M., Pálvölgyi, Á. M., Weil, M., & Bica-Schröder, K. (2024). Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation. The Journal of Organic Chemistry, 89(12), 8906–8914. Table 1, entry 6. View Source
- [2] Olejniczak, T., et al. (2009). Chemoenzymatic synthesis of 2-oxabicyclo[3.3.1]nonan-3-one enantiomers via microbial reduction by Absidia coerulea AM 93. Journal of Molecular Catalysis B: Enzymatic, 60(1–2), 81–87. View Source
